

Protocol for the Synthesis and Evaluation of ACAT1 Selective Inhibitors

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Compound of Interest

Compound Name: ACAT Inhibitor 1

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Introduction

Acyl-CoA: cholesterol acyltransferase 1 (ACAT1) is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. Its role in cellular cholesterol homeostasis has implicated it in a variety of diseases, including atherosclerosis, Alzheimer's disease, and certain types of cancer. The discovery of a second isoform, ACAT2, which is primarily located in the intestines and liver, has highlighted the need for selective ACAT1 inhibitors to minimize potential side effects associated with non-selective inhibition. This document provides detailed protocols for the synthesis of a highly selective ACAT1 inhibitor, K-604, and outlines the methodologies for evaluating inhibitor selectivity and efficacy.

Quantitative Data of Selective ACAT1 Inhibitors

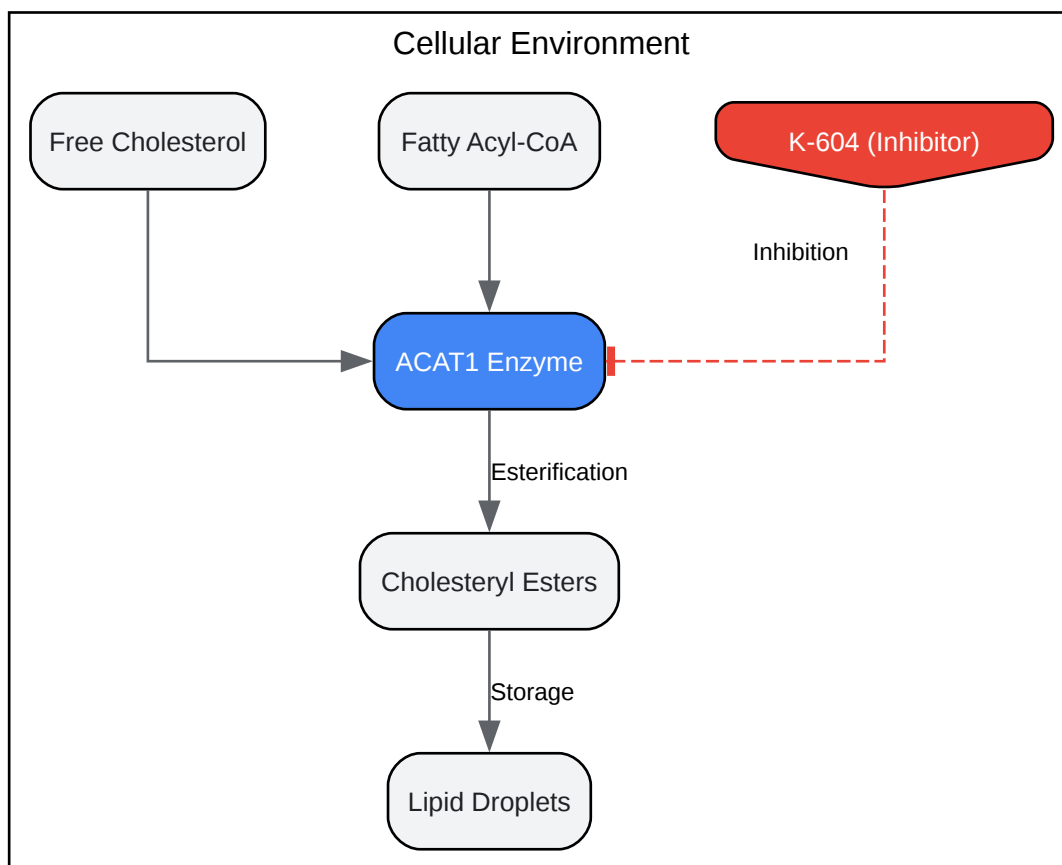
The following table summarizes the in vitro inhibitory activities of selected ACAT inhibitors against human ACAT1 and ACAT2. This data is essential for comparing the potency and selectivity of different compounds.

Compound	ACAT1 IC50 (μM)	ACAT2 IC50 (μM)	Selectivity (ACAT2/ACAT1)	Reference
K-604	0.45	102.85	229	[1]
F12511 (Eflucimibe)	0.039	0.110	2.8	[2]
Avasimibe (CI-1011)	24	9.2	0.38	[3]

Signaling Pathway and Experimental Workflow

To visualize the role of ACAT1 and the workflow for inhibitor development, the following diagrams are provided.

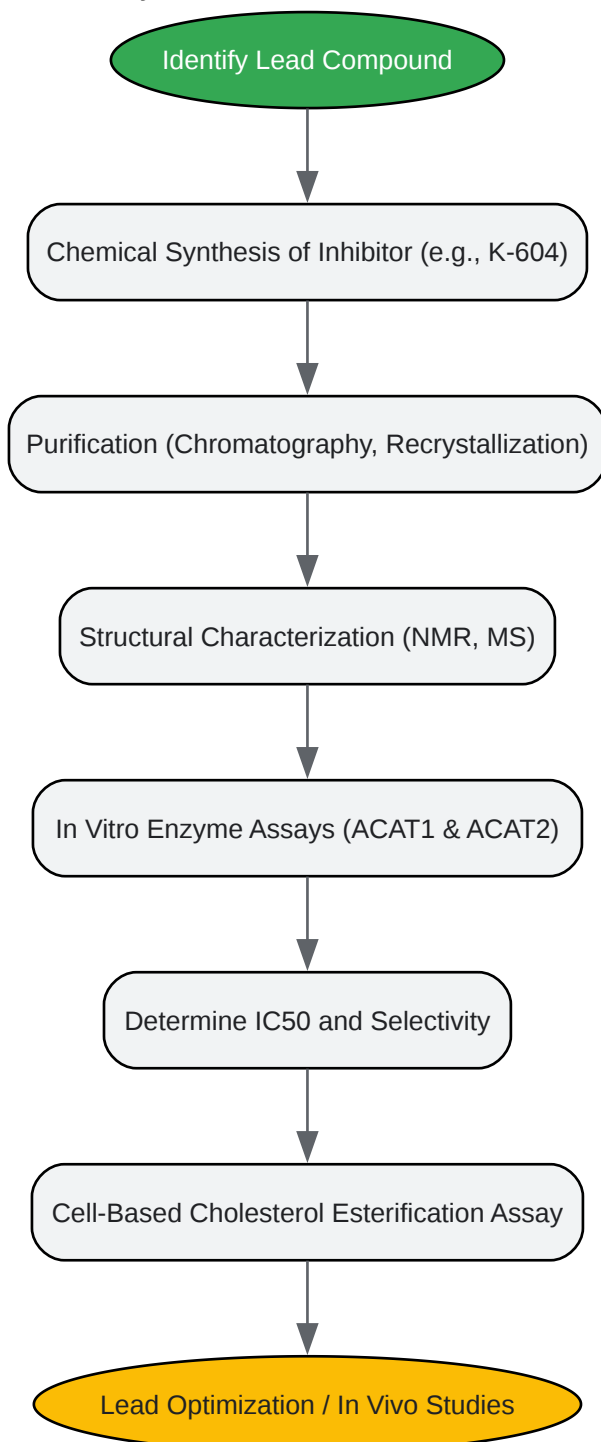
ACAT1 Signaling Pathway



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Caption: ACAT1 catalyzes the esterification of free cholesterol to form cholesteryl esters for storage in lipid droplets. Selective inhibitors like K-604 block this process.

Inhibitor Synthesis and Evaluation Workflow



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Caption: A general workflow for the synthesis, purification, characterization, and evaluation of selective ACAT1 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of K-604 (A Selective ACAT1 Inhibitor)

This protocol is based on the synthetic scheme described in the Journal of Medicinal Chemistry by Shibuya et al. (2018).

Materials:

- 2-(4-(2-Chloroethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide
- 1H-Benzo[d]imidazole-2-thiol
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Hydrochloric acid (HCl) in diethyl ether or ethanol

Equipment:

- Round-bottom flasks
- Magnetic stirrer and stir bars

- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** To a solution of 2-(4-(2-chloroethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide in DMF, add 1H-benzo[d]imidazole-2-thiol and potassium carbonate.
- **Reaction:** Stir the mixture at room temperature for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- **Workup:** Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by silica gel column chromatography to obtain the free base of K-604.
- **Salt Formation:** Dissolve the purified free base in a suitable solvent (e.g., ethanol or ethyl acetate) and add a solution of hydrochloric acid in diethyl ether or ethanol to precipitate the hydrochloride salt.
- **Isolation:** Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield K-604 as a hydrochloride salt.

Characterization:

- ^1H NMR and ^{13}C NMR: Confirm the structure of the final product and intermediates.

- Mass Spectrometry (MS): Determine the molecular weight of the synthesized compound.
- Purity: Assess the purity by High-Performance Liquid Chromatography (HPLC).

Protocol 2: In Vitro ACAT1 and ACAT2 Inhibition Assay

This protocol describes a general method for determining the IC₅₀ values of a test compound against human ACAT1 and ACAT2.

Materials:

- Human ACAT1 and ACAT2 expressed in a suitable system (e.g., insect cells)
- [¹⁴C]Oleoyl-CoA
- Bovine serum albumin (BSA)
- Cholesterol
- Test compound (e.g., K-604) dissolved in DMSO
- Scintillation cocktail and vials
- Thin-layer chromatography (TLC) plates

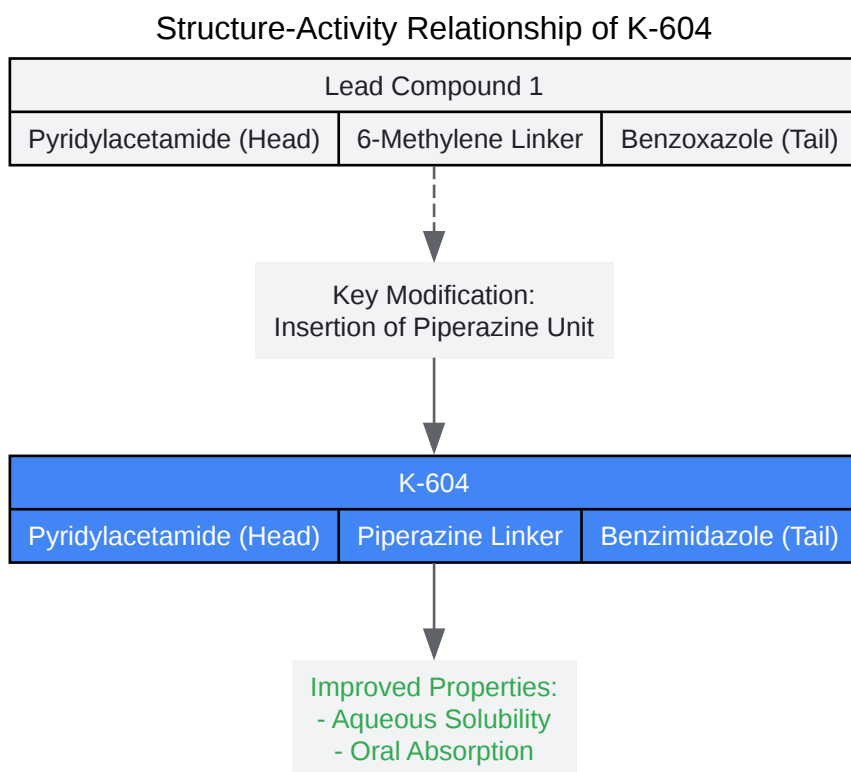
Procedure:

- Enzyme Preparation: Prepare microsomal fractions containing human ACAT1 or ACAT2.
- Assay Mixture: In a microcentrifuge tube, prepare the assay mixture containing the enzyme preparation, BSA, and cholesterol in a suitable buffer.
- Inhibitor Addition: Add various concentrations of the test compound (dissolved in DMSO) to the assay mixture. Include a control with DMSO only.
- Reaction Initiation: Start the reaction by adding [¹⁴C]Oleoyl-CoA.
- Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

- **Reaction Termination:** Stop the reaction by adding a mixture of isopropanol and heptane.
- **Lipid Extraction:** Extract the lipids into the heptane layer.
- **TLC Separation:** Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system to separate cholesteryl esters from other lipids.
- **Quantification:** Scrape the spots corresponding to cholesteryl esters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) of K-604

The development of K-604 involved key structural modifications to improve its properties.



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Caption: The insertion of a piperazine linker in K-604 significantly improved its aqueous solubility and oral absorption compared to the lead compound.

Conclusion

The protocol for the synthesis of the selective ACAT1 inhibitor K-604, along with the methodologies for its evaluation, provides a valuable resource for researchers in the field of drug discovery. The high selectivity of K-604 for ACAT1 over ACAT2 makes it a promising candidate for further investigation into its therapeutic potential for various diseases. The provided workflows and diagrams offer a clear overview of the key concepts and experimental procedures involved in the development of selective ACAT1 inhibitors.

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